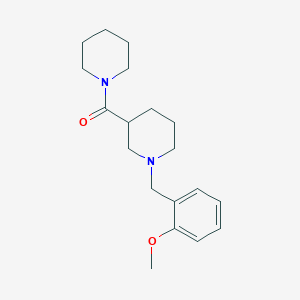

![molecular formula C19H23FN2O2S B247339 N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine, also known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first synthesized in 2012 by Pfizer, and it has been used for scientific research purposes.

Wirkmechanismus

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine acts as a partial agonist of the CB1 and CB2 receptors, which means that it can bind to these receptors and activate them to a certain extent, but not fully. This leads to a range of physiological and biochemical effects, including the modulation of neurotransmitter release, the inhibition of adenylate cyclase activity, and the activation of mitogen-activated protein kinase pathways.

Biochemical and Physiological Effects:

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine has been found to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of appetite and metabolism, the modulation of immune function, and the regulation of cardiovascular function. These effects are mediated by the activation of the CB1 and CB2 receptors, which are present in various tissues and organs throughout the body.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine has several advantages for lab experiments, including its high affinity and selectivity for the CB1 and CB2 receptors, its ability to modulate a range of physiological and biochemical processes, and its relatively low toxicity compared to other synthetic cannabinoids. However, it also has some limitations, including its limited solubility in water, its potential for off-target effects, and its lack of clinical data.

Zukünftige Richtungen

There are several future directions for research on N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine, including the development of more selective and potent synthetic cannabinoids, the investigation of the long-term effects of cannabinoid receptor activation, and the exploration of the potential therapeutic applications of these compounds. Additionally, there is a need for further research on the safety and toxicity of these compounds, particularly in the context of human use.

Synthesemethoden

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine can be synthesized using different methods, but the most common one involves the reaction between 4-fluorobenzoyl chloride and N-benzyl-N-methylpiperidin-4-amine in the presence of a base such as triethylamine. The resulting product is then treated with sulfuryl chloride to form the sulfonyl chloride derivative, which is then reacted with ammonia to form N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine.

Wissenschaftliche Forschungsanwendungen

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine has been used for scientific research purposes, particularly in the field of cannabinoid receptor pharmacology. It has been found to have high affinity and selectivity for the CB1 and CB2 receptors, which are the two main cannabinoid receptors in the human body. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation.

Eigenschaften

Produktname |

N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine |

|---|---|

Molekularformel |

C19H23FN2O2S |

Molekulargewicht |

362.5 g/mol |

IUPAC-Name |

N-benzyl-1-(4-fluorophenyl)sulfonyl-N-methylpiperidin-4-amine |

InChI |

InChI=1S/C19H23FN2O2S/c1-21(15-16-5-3-2-4-6-16)18-11-13-22(14-12-18)25(23,24)19-9-7-17(20)8-10-19/h2-10,18H,11-15H2,1H3 |

InChI-Schlüssel |

VFWDQWJYSIMHAJ-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Kanonische SMILES |

CN(CC1=CC=CC=C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

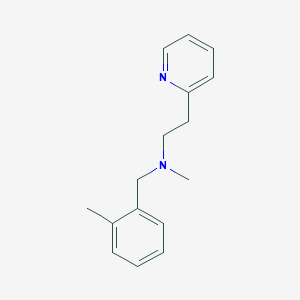

![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)

![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)

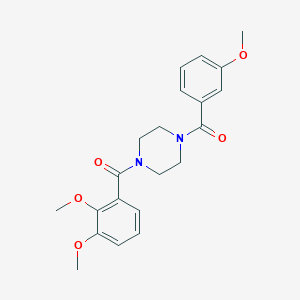

![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

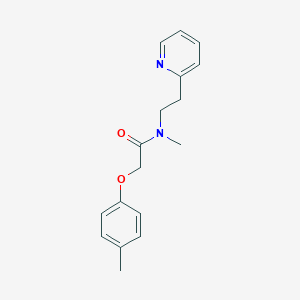

![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)

![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)